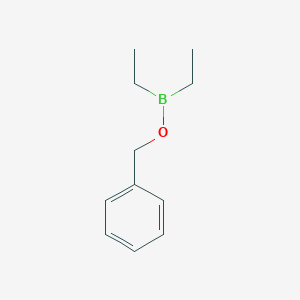
Benzyl diethylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl diethylborinate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a benzyl group attached to a boron atom, which is further bonded to two ethyl groups. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl diethylborinate can be synthesized through several methods. One common approach involves the reaction of benzylboronic acid with diethylborane. This reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or nickel. Another method involves the hydroboration of benzyl-substituted alkenes with diethylborane, followed by oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale hydroboration processes. These processes often employ continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as rhodium or iridium complexes can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl diethylborinate undergoes a variety of chemical reactions, including:
Reduction: It can be reduced to form benzylborane, which can further react to form other organoboron compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides, amines, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Benzylboronic acid, benzyl alcohol.
Reduction: Benzylborane.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl diethylborinate has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of benzyl diethylborinate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The benzyl group provides additional stability through resonance effects, enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- Benzylboronic acid
- Benzylborane
- Diethylborane
Comparison
Benzyl diethylborinate is unique due to its dual functionality, combining the reactivity of both benzyl and diethylboron groups. This allows it to participate in a wider range of reactions compared to benzylboronic acid or benzylborane, which have more limited reactivity .
Properties
CAS No. |
93130-39-3 |
|---|---|
Molecular Formula |
C11H17BO |
Molecular Weight |
176.07 g/mol |
IUPAC Name |
diethyl(phenylmethoxy)borane |
InChI |
InChI=1S/C11H17BO/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
RATQTDXRQDJYPH-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















